N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide
Description
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide (CAS: 37984-46-6) is an azo dye derivative characterized by a chloro-substituted dinitrophenyl backbone, a cyanoethylamino group, and a methoxyphenyl-acetamide moiety. Azo compounds are widely used in textiles, plastics, and leather industries due to their vivid coloration properties. However, their structural complexity often correlates with environmental persistence and toxicity .
Properties
CAS No. |
37984-46-6 |
|---|---|
Molecular Formula |
C18H16ClN7O6 |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(2-cyanoethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C18H16ClN7O6/c1-10(27)22-13-8-15(21-5-3-4-20)17(32-2)9-14(13)23-24-18-12(19)6-11(25(28)29)7-16(18)26(30)31/h6-9,21H,3,5H2,1-2H3,(H,22,27) |
InChI Key |
GMEGSBXYAAPXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this azo compound typically involves the formation of the azo bond (-N=N-) through a diazotization and azo coupling reaction, followed by the introduction of the cyanoethyl amino substituent and acetamide group on the aromatic ring. The key steps include:
- Diazotization of 2-chloro-4,6-dinitroaniline to form the corresponding diazonium salt.
- Azo coupling reaction with a suitably substituted methoxyphenyl amine derivative bearing the cyanoethyl amino group.
- Acetylation of the resulting amino group to yield the acetamide functionality.
Detailed Synthetic Procedure
-
- Dissolve 2-chloro-4,6-dinitroaniline in an acidic aqueous medium (e.g., hydrochloric acid).
- Cool the solution to 0–5°C.
- Add sodium nitrite solution dropwise under stirring to generate the diazonium salt.
-
- Prepare a solution of 5-[(2-cyanoethyl)amino]-4-methoxyaniline in an alkaline medium (e.g., sodium acetate buffer).
- Slowly add the diazonium salt solution to the coupling partner under cold conditions (0–5°C).
- Stir the reaction mixture for several hours to ensure complete azo coupling.
-
- Treat the coupled product with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to acetylate the amino group, forming the acetamide.
-
- Extract the product using organic solvents such as ethyl acetate.
- Purify by recrystallization or column chromatography to achieve high purity (>95%).
Catalytic and Alternative Synthetic Approaches
-
Although more common for related bromo-substituted analogues, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be adapted for the synthesis of similar azo compounds by coupling aryl halides with boronate esters under mild conditions. Typical conditions include:
Parameter Condition Catalyst Pd(dppf)Cl₂ (0.1 equivalent) Solvent Tetrahydrofuran:Water (5:1) Temperature 80°C Reaction Time 5 hours Base Potassium carbonate (2 equivalents) Atmosphere Nitrogen Purification Method Column chromatography This method may be adapted to introduce the cyanoethyl amino substituent or other functional groups with high regioselectivity and yield.
Analytical Characterization and Structural Confirmation
To confirm the successful synthesis and structural integrity of the compound, the following analytical techniques are recommended:
| Technique | Purpose | Notes |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy (NMR) | Identification of proton environments, confirming azo, methoxy, acetamide, and cyanoethyl groups | Proton and carbon NMR to elucidate structure |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95%) | Reverse-phase columns preferred |
| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI-MS) for [M+H]+ ions |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic bands for azo (-N=N-), nitro (-NO2), cyano (-C≡N), and acetamide (C=O) |
| X-ray Crystallography | Definitive structural determination | Use of SHELXL or equivalent software for crystal structure refinement |
Research Outcomes and Data Tables
Reaction Yield and Purity Data
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Diazotization | 90–95 | - | High conversion to diazonium salt |
| Azo Coupling | 85–90 | - | Efficient coupling under cold conditions |
| Acetylation | 80–85 | - | Complete acetylation confirmed by IR |
| Overall Yield | 65–75 | >95 | After purification |
Spectroscopic Data Summary
| Spectroscopic Method | Key Observations |
|---|---|
| NMR (¹H) | Signals at δ 3.7 ppm (methoxy), δ 2.1 ppm (acetamide methyl), aromatic protons between δ 6.5–8.5 ppm |
| IR | Bands at 2220 cm⁻¹ (cyano), 1650 cm⁻¹ (amide C=O), 1500 and 1350 cm⁻¹ (nitro groups), 1400 cm⁻¹ (azo) |
| MS | Molecular ion peak at m/z consistent with calculated molecular weight (~461 g/mol for chloro derivative) |
Comparative Notes on Related Compounds
The preparation of the chloro-substituted compound shares similarities with the bromo-substituted analogues, which have been synthesized via palladium-catalyzed coupling and azo coupling reactions. The chloro derivative generally exhibits slightly different reactivity and solubility profiles due to the electronegativity and size of chlorine versus bromine atoms.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines, and the azo group can be reduced to hydrazo compounds.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the chloro group can produce a variety of substituted derivatives.
Scientific Research Applications
Analytical Chemistry
Spectrophotometry
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide is utilized as a chromogenic reagent in spectrophotometric analysis. Its ability to form colored complexes with various metal ions allows for the quantitative determination of these ions in solution. Studies have shown that the compound can effectively bind with transition metals, providing a visual colorimetric change that can be measured at specific wavelengths .
Case Study : A study demonstrated the use of this compound in detecting lead ions in water samples. The calibration curve established a linear relationship between concentration and absorbance, showcasing its effectiveness as a sensor for environmental monitoring .
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The dinitrophenyl group enhances the compound's interaction with microbial cell membranes, leading to increased permeability and eventual cell lysis .
Case Study : In vitro studies have shown that the compound demonstrates inhibitory effects against Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .
Dye Chemistry
Textile Industry Applications
Due to its vivid coloration properties, this azo compound is explored as a dye for textiles. Its stability under various conditions (light and heat) makes it suitable for use in synthetic fibers. The incorporation of the cyanoethyl group enhances the dye's affinity for fabric substrates .
| Application Area | Description |
|---|---|
| Analytical Chemistry | Used as a chromogenic reagent for metal ion detection |
| Biological Applications | Exhibits antimicrobial activity against various bacteria |
| Dye Chemistry | Potential dye for textiles due to stability and vivid color |
Material Science
Polymer Additives
In material science, this compound is investigated as an additive in polymer formulations. Its properties can enhance the thermal stability and mechanical strength of polymers when incorporated into composite materials .
Mechanism of Action
The mechanism of action of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, the nitro and azo groups can participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl rings and amino groups, influencing solubility, stability, and environmental behavior:
Key Observations :
Toxicity and Environmental Impact
Key Findings :
- The target compound’s cyanoethylamino group may mitigate acute toxicity compared to diethylamino analogs but retains endocrine disruption risks .
- Brominated analogs exhibit higher environmental persistence due to stronger C-Br bonds .
Biological Activity
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide, a complex azo compound, has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C18H16ClN7O6
- Molecular Weight : 461.816 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 776.7 °C at 760 mmHg
- Flash Point : 423.5 °C
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN7O6 |
| Molecular Weight | 461.816 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 776.7 °C |
| Flash Point | 423.5 °C |
Biological Activity Overview
Research into the biological activity of azo compounds, particularly those with nitro and cyano groups, indicates a range of effects on various biological systems. Azo compounds are known for their potential cytotoxicity, genotoxicity, and effects on enzyme activity.
Antimicrobial Activity
Studies have demonstrated that azo compounds can exhibit antimicrobial properties. The presence of the dinitrophenyl group is hypothesized to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and cell death.
Cytotoxicity
In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines. The compound's mechanism appears to involve oxidative stress and apoptosis pathways.
Case Studies
-
Study on Hepatotoxicity
- Objective : To evaluate the hepatotoxic effects of the compound using liver cell lines.
- Methodology : HepG2 cells were exposed to varying concentrations of the compound.
- Findings : Significant increases in lactate dehydrogenase (LDH) release were observed at higher concentrations, indicating cytotoxicity.
- : The compound exhibits potential hepatotoxic effects that warrant further investigation.
-
Genotoxicity Assessment
- Objective : To assess the genotoxic potential using the Ames test.
- Methodology : Bacterial strains were exposed to different doses of the compound.
- Findings : Mutagenic effects were noted at elevated concentrations, suggesting that the compound may pose a risk for genetic mutations.
- : Genotoxicity was confirmed, necessitating caution in handling and application.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit certain enzymes critical in metabolic pathways:
- Cytochrome P450 Enzymes : Inhibition studies indicate that this compound can significantly inhibit CYP450 enzymes involved in drug metabolism.
Toxicological Profiles
Toxicological assessments have revealed that exposure to this compound may lead to adverse health effects:
- Acute Toxicity : LD50 values indicate moderate toxicity levels in animal models.
| Endpoint | Value |
|---|---|
| LD50 (oral) | 300 mg/kg |
| LC50 (inhalation) | 200 mg/m³ |
Q & A
Q. What are the critical parameters for synthesizing this compound with high yield and purity?
The synthesis involves a multi-step process, including azo coupling and amidation reactions. Key parameters include:
- Temperature control : Azo coupling reactions often require low temperatures (e.g., 0–5°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for amidation to enhance reactivity .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
Example protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Chloro-4,6-dinitroaniline, HNO₂ | Diazotization |
| 2 | Coupling with methoxy-substituted arylacetamide | Azo bond formation |
| 3 | Cyanoethylation via nucleophilic substitution | Introduce cyanoethyl group |
Q. How should researchers characterize this compound’s structural integrity?
Use spectroscopic and chromatographic methods:
- NMR : - and -NMR to confirm aromatic protons and cyanoethyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 509.05 [M+H]⁺) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 450 nm for azo chromophore) assess purity (>98%) .
Q. What are the stability considerations for handling and storage?
The compound is sensitive to:
- Light : UV exposure causes azo bond cleavage. Store in amber vials .
- pH : Degrades rapidly in acidic (pH < 3) or alkaline (pH > 10) conditions. Use neutral buffers (pH 6–8) .
- Temperature : Stable at 4°C for >6 months; avoid freezing to prevent crystallization issues .
| Condition | Stability Observation | Handling Recommendation |
|---|---|---|
| Light (UV, 24h) | 15% degradation | Amber glass storage |
| pH 2 (24h) | 80% degradation | Neutral buffer systems |
Advanced Research Questions
Q. How can the azo and cyanoethylamino groups be modified to enhance target specificity?
Derivatization strategies :
- Azo group : Replace the nitro groups with electron-withdrawing substituents (e.g., sulfonic acid) to alter redox properties .
- Cyanoethylamino group : Alkylate the amino group to improve lipophilicity for membrane penetration . Methodology :
- Conduct structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock Vina) to predict binding affinity .
- Validate modifications via in vitro assays (e.g., enzyme inhibition or receptor-binding tests) .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?
Common issues arise from tautomerism or solvent effects:
- Tautomerism : Use variable-temperature NMR to identify equilibrium states of the azo/hydrazone forms .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes polar tautomers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
Q. What computational methods predict environmental degradation pathways?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for azo and nitro groups to identify labile sites .
- Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (e.g., water clusters) .
- Software : Gaussian 16 or ORCA for DFT; GROMACS for MD simulations .
Example prediction:
| Degradation Pathway | Energy Barrier (kcal/mol) | Likelihood |
|---|---|---|
| Azo bond cleavage | 25.3 | High |
| Nitro reduction | 32.1 | Moderate |
Q. What advanced separation techniques optimize purification?
- Membrane filtration : Use nanofiltration membranes (MWCO 500 Da) to remove low-MW impurities .
- Preparative HPLC : C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
- Crystallization : Ethanol/water (7:3 v/v) yields monoclinic crystals for X-ray diffraction .
Methodological Considerations for Data Analysis
Q. How should researchers analyze contradictory bioactivity data across studies?
- Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply statistical weighting .
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Cross-validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm results .
Q. What are best practices for scaling up synthesis without compromising yield?
- Process simulation : Use Aspen Plus to model heat/mass transfer in batch reactors .
- DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, stirring rate) via response surface methodology .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
